molecular formula C20H25N3O2 B2856636 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034456-23-8

3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2856636
CAS No.: 2034456-23-8
M. Wt: 339.439
InChI Key: MUAVRIHEDIKIOE-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinyl group, and a tetrahydropyran moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the pyridinyl group. The final step involves the attachment of the tetrahydropyran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAVRIHEDIKIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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